molecular formula C14H14N2O2S B1305286 (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid CAS No. 87125-95-9

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid

Cat. No.: B1305286
CAS No.: 87125-95-9
M. Wt: 274.34 g/mol
InChI Key: PGTNEQSEGPLBKE-UHFFFAOYSA-N
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Description

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a phenyl-acetic acid moiety attached via a sulfanyl linkage at position 2 of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Introduction of Methyl Groups: Methyl groups are introduced at positions 4 and 6 of the pyrimidine ring through alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Phenyl-Acetic Acid Moiety: The phenyl-acetic acid moiety is attached to the pyrimidine ring via a sulfanyl linkage. This step involves the reaction of the pyrimidine derivative with phenyl-acetic acid in the presence of a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid: Similar structure but lacks the phenyl-acetic acid moiety.

    (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid: Similar structure with a butyric acid moiety instead of phenyl-acetic acid.

Uniqueness

(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid is unique due to the presence of both the pyrimidine ring and the phenyl-acetic acid moiety, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-8-10(2)16-14(15-9)19-12(13(17)18)11-6-4-3-5-7-11/h3-8,12H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTNEQSEGPLBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87125-95-9
Record name Benzeneacetic acid, alpha-((4,6-dimethyl-2-pyrimidinyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087125959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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